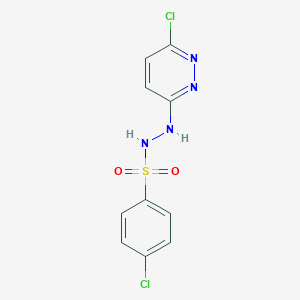
4-chloro-N'-(6-chloro-3-pyridazinyl)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N'-(6-chloro-3-pyridazinyl)benzenesulfonohydrazide is a chemical compound with the chemical formula C12H8Cl2N4O2S. It is also known as Pyridazinamide or PZA. It is a white crystalline powder that is used in the treatment of tuberculosis (TB).
Mecanismo De Acción
The exact mechanism of action of Pyridazinamide is not fully understood. It is believed to work by inhibiting the synthesis of mycolic acid in the cell wall of the TB bacterium. It also disrupts the energy metabolism of the bacterium.
Biochemical and Physiological Effects:
Pyridazinamide has been shown to have low toxicity and is well-tolerated by patients. It is metabolized in the liver and excreted in the urine. Pyridazinamide has been shown to be effective in reducing the bacterial load in patients with TB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridazinamide is a useful tool in the study of TB. It is effective against drug-resistant strains of TB and has low toxicity. However, it is not effective against all strains of TB and can have side effects in some patients.
Direcciones Futuras
There are several areas of future research for Pyridazinamide. These include:
1. Developing new formulations of Pyridazinamide that are more effective and have fewer side effects.
2. Studying the mechanism of action of Pyridazinamide in more detail to better understand how it works.
3. Investigating the use of Pyridazinamide in combination with other drugs to improve its efficacy.
4. Developing new drugs that are based on the structure of Pyridazinamide to improve the treatment of TB.
Conclusion:
Pyridazinamide is a chemical compound that is used in the treatment of TB. It has been extensively studied for its efficacy against drug-resistant strains of TB. Pyridazinamide has low toxicity and is well-tolerated by patients. There are several areas of future research for Pyridazinamide, including developing new formulations and investigating its mechanism of action in more detail.
Métodos De Síntesis
The synthesis of Pyridazinamide involves the reaction between 4-chlorobenzenesulfonyl chloride and 6-chloro-3-pyridazinecarboxylic acid hydrazide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform.
Aplicaciones Científicas De Investigación
Pyridazinamide has been extensively studied for its use in the treatment of TB. It is used in combination with other drugs such as isoniazid, rifampicin, and ethambutol. Pyridazinamide has been shown to be effective against drug-resistant strains of TB.
Propiedades
Fórmula molecular |
C10H8Cl2N4O2S |
|---|---|
Peso molecular |
319.17 g/mol |
Nombre IUPAC |
4-chloro-N//'-(6-chloropyridazin-3-yl)benzenesulfonohydrazide |
InChI |
InChI=1S/C10H8Cl2N4O2S/c11-7-1-3-8(4-2-7)19(17,18)16-15-10-6-5-9(12)13-14-10/h1-6,16H,(H,14,15) |
Clave InChI |
KSOKFGNARZYGRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NNC2=NN=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)NNC2=NN=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 1-{5-[(2-chloro-6-fluorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-2-methylbutylcarbamate](/img/structure/B263681.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(prop-2-en-1-yl)pyrrolidine-2,3-dione](/img/structure/B263683.png)

![tert-butyl N-[(1S,2R)-1-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-methylbutyl]carbamate](/img/structure/B263685.png)
![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B263687.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B263688.png)
![9-Methylditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B263696.png)




![N-(3-bromo-4-ethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B263708.png)
![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)